4-Chloro-3-fluoro-5-methylbenzoic acid
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Overview
Description
4-Chloro-3-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-methylbenzoic acid typically involves the halogenation of a methylbenzoic acid derivative. One common method is the chlorination and fluorination of 5-methylbenzoic acid. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine gases, along with appropriate catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide for hydrolysis reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3-fluoro-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for these targets, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-5-methylbenzoic acid
- 4-Fluoro-3-methylbenzoic acid
- 3-Fluoro-2-methylbenzoic acid
Uniqueness
4-Chloro-3-fluoro-5-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with a methyl group, provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C8H6ClFO2 |
---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) |
InChI Key |
CXFKHPXKJDIYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)F)C(=O)O |
Origin of Product |
United States |
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